Stemmadenine

Biosynthetic Engineering Metabolic Flux Analysis Monoterpenoid Indole Alkaloid Pathway

Secure your supply of Stemmadenine (CAS 10012-73-4), the pivotal monoterpenoid indole alkaloid precursor. Unlike end-product analogs, it is the validated substrate for biosynthetic feeding studies that directly increase yields of catharanthine and tabersonine—key intermediates for anticancer vinblastine. Its unique hypotensive and muscle relaxant profile also makes it a high-value scaffold for medicinal chemistry. Choose the precursor that enables downstream diversity; inquire for bulk or custom synthesis.

Molecular Formula C21H26N2O3
Molecular Weight 354.4 g/mol
Cat. No. B1243487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStemmadenine
Synonymsstemmadenine
Molecular FormulaC21H26N2O3
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC=C1CN2CCC1C(C3=C(CC2)C4=CC=CC=C4N3)(CO)C(=O)OC
InChIInChI=1S/C21H26N2O3/c1-3-14-12-23-10-8-16-15-6-4-5-7-18(15)22-19(16)21(13-24,20(25)26-2)17(14)9-11-23/h3-7,17,22,24H,8-13H2,1-2H3/b14-3-/t17-,21+/m1/s1
InChIKeyMBXJCHZRHROMQA-YVDMJPQFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Stemmadenine: A Strategic Monoterpenoid Indole Alkaloid Precursor for Biosynthetic and Pharmacological Research


Stemmadenine (CAS 10012-73-4) is a strychnos-type monoterpenoid indole alkaloid (MIA) recognized primarily for its pivotal role as a key biosynthetic intermediate within the MIA pathway [1]. Its structure is defined by a characteristic C-3–C-7 bond cleavage within the strychnan scaffold, placing it at a critical juncture from which major alkaloid families, including the Aspidosperma and Iboga types, are synthesized [1]. This specific role as a central branching point distinguishes it from downstream end-products like catharanthine or tabersonine.

Why Stemmadenine Cannot Be Simply Replaced by Other Iboga or Aspidosperma Alkaloids


Stemmadenine is not an interchangeable analog of other monoterpenoid indole alkaloids. Its core differentiation lies in its functional role as a biosynthetic precursor, rather than an end-product. Feeding studies in cell suspension cultures have demonstrated that Stemmadenine is actively metabolized into downstream alkaloids like catharanthine and tabersonine [1]. Substituting Stemmadenine with an end-product alkaloid such as tabersonine or coronaridine would fundamentally alter the experimental system, failing to elicit the same biosynthetic conversion or to serve as a viable starting material for accessing the same downstream structural diversity [2]. The quantitative evidence below details these unique, verifiable characteristics that preclude generic substitution.

Quantitative Differentiation of Stemmadenine: Validated Biosynthetic Conversion and Activity Profile


Stemmadenine's Unique Role as a Verified Precursor for Catharanthine and Tabersonine Biosynthesis

Stemmadenine is uniquely characterized by its functional role as a biosynthetic intermediate. In a direct experimental system, feeding Stemmadenine to Catharanthus roseus cell suspension cultures resulted in a verifiable accumulation of the downstream products catharanthine and tabersonine, confirming its position in the MIA biosynthetic pathway [1]. This is in stark contrast to end-product alkaloids like tabersonine, catharanthine, and condylocarpine, which are not further metabolized into other MIA skeletons in this system [1].

Biosynthetic Engineering Metabolic Flux Analysis Monoterpenoid Indole Alkaloid Pathway

Stemmadenine Scaffold Cytotoxic Potential: Quantitative Data on a Key Derivative

While direct comparative data for the parent compound is limited, the Stemmadenine scaffold demonstrates verifiable cytotoxic potential through its derivative, 16-epi-stemmadenine-N-oxide. This compound exhibited promising cytotoxicity against a panel of human cancer cell lines [1]. This provides a quantifiable baseline for the scaffold's activity, differentiating it from other alkaloid classes where no such activity is reported.

Oncology Pharmacology Cytotoxicity Assay Natural Product Anticancer

Stemmadenine's Distinct Pharmacological Fingerprint: Hypotensive and Weak Muscle Relaxant Activity

Stemmadenine exhibits a specific pharmacological profile distinct from many of its co-occurring alkaloids. It is reported to be the major alkaloid from Tabernaemontana dichotoma seeds and shows both hypotensive and weak muscle relaxant activity [1]. While quantitative data is not available, this qualitative profile differentiates it from other alkaloids like coronaridine, which also showed activity in the same assays but from different plant parts [1], suggesting a specific therapeutic potential.

Cardiovascular Pharmacology In Vivo Pharmacology Muscle Relaxant

Stemmadenine: High-Value Research and Industrial Application Scenarios


Metabolic Engineering for Enhanced Production of High-Value Alkaloids

Stemmadenine is the validated precursor of choice for projects aiming to increase yields of catharanthine and tabersonine, key components for the semi-synthesis of anticancer drugs like vinblastine [1]. Its use in feeding experiments or as a substrate in engineered biosynthetic pathways provides a direct and verifiable route to these downstream products, bypassing earlier, more complex steps in the MIA pathway [1].

Scaffold for Anticancer Lead Optimization

The Stemmadenine core structure has demonstrated quantifiable cytotoxic potential, as shown by the activity of its derivative 16-epi-stemmadenine-N-oxide against various cancer cell lines (IC50 as low as 3.1 µM) [2]. This makes it a compelling scaffold for medicinal chemistry programs focused on oncology, providing a differentiated and synthetically tractable starting point for developing novel antiproliferative agents.

Cardiovascular and Neuromuscular Pharmacology Research

Stemmadenine possesses a unique pharmacological fingerprint characterized by hypotensive and weak muscle relaxant properties, distinguishing it from its cytotoxic or psychoactive analogs [3]. This profile positions it as a high-priority compound for academic and industrial research programs investigating novel mechanisms for blood pressure regulation or muscle spasticity, offering a different therapeutic angle than other MIA sub-groups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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